Cas no 4696-76-8 (Bekanamycin)

Bekanamycin 化学的及び物理的性質
名前と識別子
-
- Bekanamycin
- (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol
- Kanamycin B
- aminodeoxykanamycin
- kananmycin B
- kanendomycin
- kdm
- nebramycinfactor5
- nebramycinv
- NK-1006
- Nebramycin V
- 2'-Amino-2'-deoxykanamycin
- nebramycin factor 5
- Bekanamycin [INN]
- NK 1006
- Bekanamycine
- Bekanamycinum
- Becanamicina
- 15JT14C3GI
- Bekanamycin (INN)
- Bekanamycinum [INN-Latin]
- Bekanamycine [INN-French]
- Becanamicina [INN-Spanish]
- (1R,2S,3S,4R,6S)-4,6-diamino-3-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
- O-
- Spectrum3_000619
- TOBRAMYCIN IMPURITY A [EP IMPURITY]
- KANAMYCIN B [MI]
- NCGC00178790-01
- DTXCID903185
- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]tetrahydropyran-3,4-diol
- Q3637540
- DB13673
- KBio2_004160
- NCGC00096063-01
- (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((1R,2S,3S,4R,6S)-4,6-diamino-3-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol
- SDCCGMLS-0066707.P001
- DTXSID8023185
- Tox21_113194
- GTPL12182
- NS00011539
- O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1->6))-2-deoxy-D-streptamine
- KBio3_001658
- CHEBI:28098
- Spectrum_001112
- SPBio_000640
- AKOS030526149
- .ALPHA.-D-GLUCOPYRANOSIDE, (1R,2S,3S,4R,6S)-4,6-DIAMINO-3-((3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL)OXY)-2-HYDROXYCYCLOHEXYL 2,6-DIAMINO-2,6-DIDEOXY-
- HY-B1174
- BDBM50368267
- Kanamycin B, Antibiotic for Culture Media Use Only
- Antibiotic derived from Streptomyces kanamyceticus. Kanamycin B
- Kanamycin B; Bekanamycin
- BRN 0061646
- CAS-4696-76-8
- CS-4772
- W-106082
- KBio2_006728
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-6))-2-deoxy-
- D07497
- 4696-76-8
- Spectrum4_001831
- ACon0_001346
- CHEMBL176
- BSPBio_002158
- KBioSS_001592
- (1R,2S,3S,4R,6S)-4,6-DIAMINO-3-((3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL)OXY)-2-HYDROXYCYCLOHEXYL 2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSIDE
- Spectrum2_000640
- BEKANAMYCIN [WHO-DD]
- SCHEMBL158426
- C00825
- KBioGR_002528
- 9CS
- AB00053732_02
- SBI-0052603.P002
- A924196
- UNII-15JT14C3GI
- EINECS 225-170-5
- Antibiotic derived from Streptomyces kanamyceticus
- KBio2_001592
- (1R,2S,3S,4R,6S)-4,6-diamino-3-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
- MEGxm0_000486
- Spectrum5_000621
- BRD-K73425385-065-04-8
- BRD-K73425385-001-01-9
- SKKLOUVUUNMCJE-FQSMHNGLSA-N
-
- MDL: MFCD01683541
- インチ: 1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
- InChIKey: SKKLOUVUUNMCJE-FQSMHNGLSA-N
- ほほえんだ: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])N([H])[H])[C@]1([H])[C@]([H])(C([H])([H])[C@]([H])([C@@]([H])([C@@]1([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])N([H])[H])N([H])[H]
- BRN: 0061646
計算された属性
- せいみつぶんしりょう: 483.254042g/mol
- ひょうめんでんか: 0
- XLogP3: -7.2
- 水素結合ドナー数: 11
- 水素結合受容体数: 15
- 回転可能化学結合数: 6
- どういたいしつりょう: 483.254042g/mol
- 単一同位体質量: 483.254042g/mol
- 水素結合トポロジー分子極性表面積: 288Ų
- 重原子数: 33
- 複雑さ: 639
- 同位体原子数: 0
- 原子立体中心数の決定: 15
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3771 (rough estimate)
- ゆうかいてん: 177-183°C
- ふってん: 807.7°C at 760 mmHg
- フラッシュポイント: 442.3±34.3 °C
- 屈折率: 1.7600 (estimate)
- PSA: 288.40000
- LogP: -3.82350
- ひせんこうど: D18 +130° (c = 0.5 in water); D21 +114° (c = 0.98 in water)
Bekanamycin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- どくせい:LD50 i.v. in mice: 136 mg/kg (Wakazawa)
Bekanamycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB531135-5 g |
Kanamycin B, 95%; . |
4696-76-8 | 95% | 5g |
€946.30 | 2023-06-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B99890-500mg |
Bekanamycin |
4696-76-8 | 98% | 500mg |
¥1399.0 | 2023-09-08 | |
LKT Labs | K0054-100 mg |
Kanamycin B |
4696-76-8 | ≥98% | 100MG |
$48.30 | 2023-07-11 | |
LKT Labs | K0054-1 g |
Kanamycin B |
4696-76-8 | ≥98% | 1g |
$324.10 | 2023-07-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B860725-500mg |
Bekanamycin |
4696-76-8 | >98% | 500mg |
¥1,799.00 | 2022-09-02 | |
TRC | K137523-250mg |
Kanamycin B |
4696-76-8 | 250mg |
$ 190.00 | 2023-09-07 | ||
abcr | AB531135-100 mg |
Kanamycin B, 95%; . |
4696-76-8 | 95% | 100mg |
€144.40 | 2023-06-14 | |
abcr | AB531135-250 mg |
Kanamycin B; . |
4696-76-8 | 250MG |
€87.50 | 2022-03-23 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303771-100mg |
Bekanamycin |
4696-76-8 | >98% | 100mg |
¥219.90 | 2023-09-04 | |
eNovation Chemicals LLC | D669856-12g |
Kanamycin B |
4696-76-8 | 98% | 12g |
$350 | 2024-05-24 |
Bekanamycin 関連文献
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C.-W. T. Chang,J. Y. Takemoto Med. Chem. Commun. 2014 5 1048
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Mariana Hainrichson,Igor Nudelman,Timor Baasov Org. Biomol. Chem. 2008 6 227
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Anjali Patwardhan,J. A. Cowan Dalton Trans. 2011 40 1795
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Xin Zhang,Chetan B. Sangani,Li-Xin Jia,Pi-Xian Gong,Fang Wang,Jun-Fang Wang,Hai-Liang Zhu RSC Adv. 2014 4 54217
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Marie-Paule Mingeot-Leclercq,Jean-Luc Décout Med. Chem. Commun. 2016 7 586
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Jeonghyo Lee,Alina Borovika,Yaroslav Khomutnyk,Pavel Nagorny Chem. Commun. 2017 53 8976
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Wojciech Szczepanik,Piotr Kaczmarek,Jaros?aw Sobczak,Wojciech Bal,Kazimierz Gatner,Ma?gorzata Je?owska-Bojczuk New J. Chem. 2002 26 1507
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Yagya Prasad Subedi,Madher N. AlFindee,Jon Y. Takemoto,Cheng-Wei Tom Chang Med. Chem. Commun. 2018 9 909
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Matthew J. Belousoff,Bim Graham,Leone Spiccia,Yitzhak Tor Org. Biomol. Chem. 2009 7 30
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Sung Ryeol Park,Je Won Park,Yeon Hee Ban,Jae Kyung Sohng,Yeo Joon Yoon Nat. Prod. Rep. 2013 30 11
Bekanamycinに関する追加情報
Recent Advances in Bekanamycin (CAS: 4696-76-8) Research: A Comprehensive Review
Bekanamycin (CAS: 4696-76-8), a well-known aminoglycoside antibiotic, has garnered renewed interest in recent years due to its potential applications in combating antibiotic-resistant bacterial infections. This research briefing synthesizes the latest findings on Bekanamycin, focusing on its molecular mechanisms, therapeutic efficacy, and emerging applications in modern medicine. The compound, originally isolated from Streptomyces kanamyceticus, has been extensively studied for its bactericidal properties, particularly against Gram-negative pathogens.
Recent studies have elucidated the structural basis of Bekanamycin's interaction with the bacterial 30S ribosomal subunit, providing crucial insights into its mechanism of action. High-resolution cryo-EM studies published in 2023 revealed novel binding conformations that explain its superior efficacy compared to related aminoglycosides. These structural findings have significant implications for the development of next-generation antibiotics targeting resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.
Pharmacokinetic research has made substantial progress in optimizing Bekanamycin delivery systems. A 2024 study demonstrated the effectiveness of nanoparticle-encapsulated Bekanamycin in overcoming the drug's traditional limitations, including poor oral bioavailability and nephrotoxicity. The novel formulation showed a 3.5-fold increase in tissue penetration while reducing renal accumulation by 60% in preclinical models, addressing one of the major clinical challenges associated with aminoglycoside therapy.
Emerging applications of Bekanamycin extend beyond its antimicrobial properties. Recent investigations have uncovered its potential as an anticancer adjuvant, particularly in combination therapies for solid tumors. The drug's ability to modulate cellular stress responses and enhance chemosensitivity was highlighted in a 2023 Nature Communications paper, where Bekanamycin significantly improved the efficacy of standard chemotherapy regimens in pancreatic cancer models without additional toxicity.
Resistance mechanisms to Bekanamycin have been the subject of intense scrutiny. Whole-genome sequencing of clinical isolates has identified novel resistance determinants, including previously unrecognized aminoglycoside-modifying enzymes. These findings, published in Antimicrobial Agents and Chemotherapy, are informing the development of resistance-breaking analogs and combination therapies to preserve Bekanamycin's clinical utility.
The synthesis of Bekanamycin derivatives has seen remarkable innovation, with several research groups reporting semi-synthetic variants with improved therapeutic indices. A recent Journal of Medicinal Chemistry publication detailed a series of 6'-modified Bekanamycin analogs exhibiting enhanced activity against resistant strains while maintaining favorable safety profiles. These developments suggest promising avenues for next-generation aminoglycoside development.
Clinical trial data from Phase II studies of inhaled Bekanamycin for chronic Pseudomonas infections in cystic fibrosis patients showed encouraging results, with a 72% reduction in exacerbation rates compared to placebo. The 2024 Lancet Respiratory Medicine publication highlighted the drug's potential to address unmet needs in this patient population, with regulatory submissions anticipated in 2025.
In conclusion, recent research on Bekanamycin (4696-76-8) demonstrates its evolving role in modern therapeutics, from its established antimicrobial applications to emerging uses in oncology and beyond. The convergence of structural biology, formulation science, and clinical research is revitalizing interest in this classic antibiotic, positioning it as a valuable tool in addressing contemporary medical challenges.

